

A Technical Guide to 4-(3-Bromophenyl)piperidine: Synthesis, Properties, and Therapeutic Potential

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Compound of Interest

Compound Name: 4-(3-Bromophenyl)piperidine

Cat. No.: B1342875

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(3-Bromophenyl)piperidine**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, plausible synthetic routes, and explores its potential biological activities based on data from structurally related compounds.

Core Compound Information

Parameter	Value	Reference
CAS Number	351534-36-6	N/A
Molecular Formula	C ₁₁ H ₁₄ BrN	N/A
Molecular Weight	240.14 g/mol	N/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-(3-Bromophenyl)piperidine** is not readily available in the public domain, a plausible and efficient synthetic route can be extrapolated from established methods for analogous bromophenylpiperidine derivatives. A common and effective method involves the reduction of a corresponding bromophenylpyridine precursor.

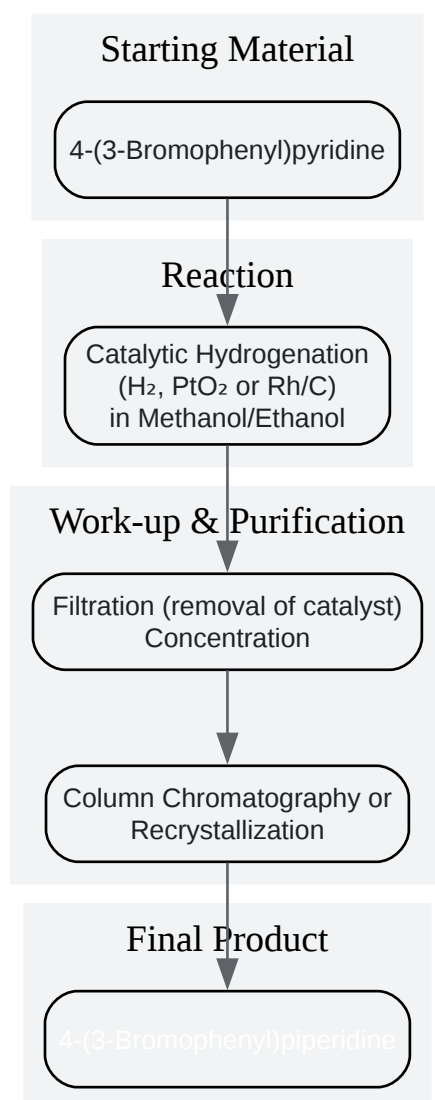
Proposed Synthetic Pathway: Catalytic Hydrogenation

A likely synthetic route involves the catalytic hydrogenation of 4-(3-bromophenyl)pyridine. This method is widely used for the synthesis of piperidine rings from their pyridine precursors due to its high yield and relatively clean reaction conditions.

Experimental Protocol:

- **Reaction Setup:** To a solution of 4-(3-bromophenyl)pyridine (1 equivalent) in a suitable solvent such as methanol or ethanol, a catalytic amount of a hydrogenation catalyst is added. Common catalysts for this transformation include platinum(IV) oxide (PtO_2) or rhodium on carbon (Rh/C).
- **Hydrogenation:** The reaction mixture is then subjected to a hydrogen atmosphere, typically at a pressure ranging from 50 to 100 psi.
- **Reaction Conditions:** The reaction is stirred at room temperature for a period of 12 to 24 hours, or until the reaction is deemed complete by monitoring techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up and Purification:** Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product. The crude **4-(3-Bromophenyl)piperidine** can be further purified by column chromatography on silica gel or by recrystallization to afford the final product with high purity.

Logical Workflow for the Proposed Synthesis



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Caption: Proposed synthetic workflow for **4-(3-Bromophenyl)piperidine**.

Potential Biological Activities and Quantitative Data

Direct biological activity data for **4-(3-Bromophenyl)piperidine** is limited in publicly accessible literature. However, the broader class of piperidine derivatives has been extensively studied, revealing significant potential in various therapeutic areas, particularly in oncology and as enzyme inhibitors. The following tables summarize quantitative data for structurally related piperidine compounds, which can serve as a predictive guide for the potential bioactivity of **4-(3-Bromophenyl)piperidine**.

Anticancer Activity of Related Piperidine Derivatives

Compound/Derivative Class	Cell Line	Activity (IC ₅₀)	Reference
Piperidine Complex	A549 (Lung Cancer)	32.43 μ M	[1]
Piperine (Piperidine Alkaloid)	K-562 (Leukemia)	>87.6 μ M	[1]
Piperine (Piperidine Alkaloid)	HL-60 (Leukemia)	>87.6 μ M	[1]
Piperine (Piperidine Alkaloid)	B16 (Melanoma)	69.9 μ M	[1]
Piperine (Piperidine Alkaloid)	HCT-8 (Colon Cancer)	66.0 μ M	[1]
4-(Piperid-3-yl)amino substituted 6-pyridylquinazoline (A8)	SU-DHL-6	0.12 μ M	[2]

Enzyme Inhibitory Activity of Related Piperidine Derivatives

Compound/Derivative Class	Target Enzyme	Activity (IC ₅₀)	Reference
Piperine Derivative (Compound 6)	Monoamine Oxidase B (MAO-B)	0.045 μ M	N/A
Piperine Derivative (Compound 10)	Monoamine Oxidase A (MAO-A)	0.8 μ M	N/A
Piperine Derivative (Compound 10)	Monoamine Oxidase B (MAO-B)	1.57 μ M	N/A
4-(Piperid-3-yl)amino substituted 6-pyridylquinazoline (A5)	PI3K δ	1.3 nM	[2]
4-(Piperid-3-yl)amino substituted 6-pyridylquinazoline (A8)	PI3K δ	0.7 nM	[2]
Piperidine-3-carboxamide derivative (H-9)	Cathepsin K	0.08 μ M	[3]

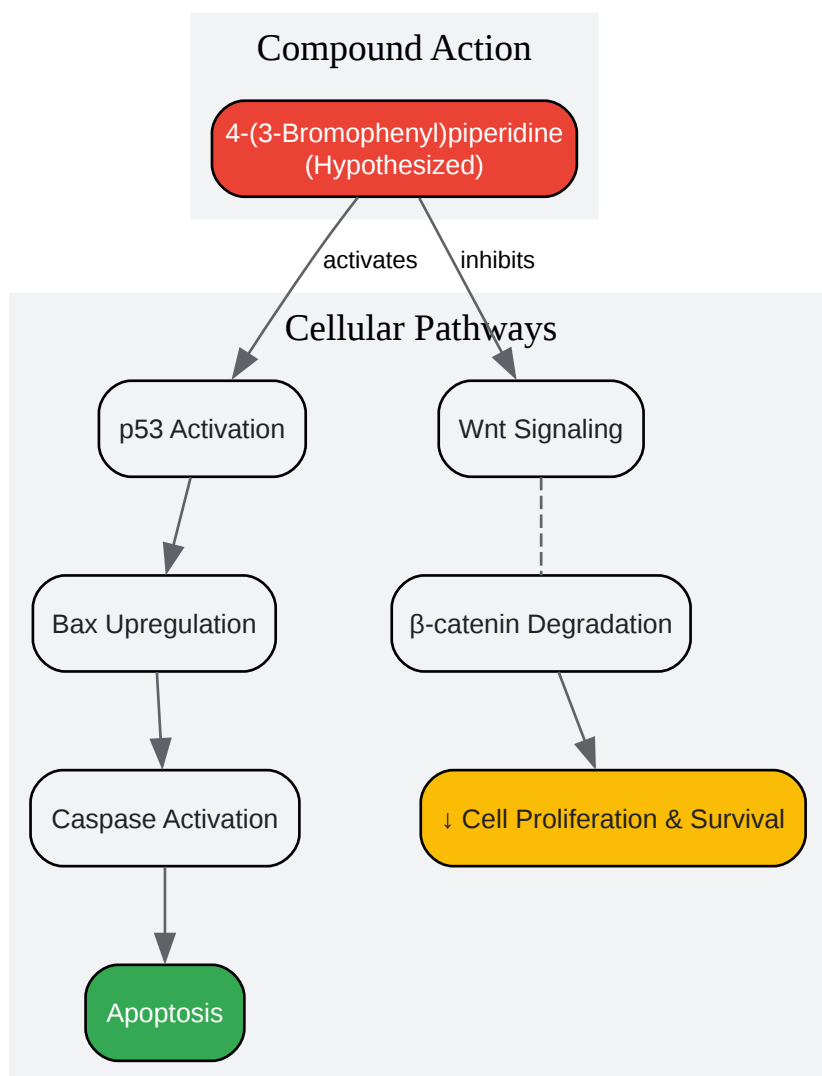
Potential Mechanisms of Action in Cancer

Based on studies of related piperidine-containing anticancer agents, a plausible mechanism of action for **4-(3-Bromophenyl)piperidine** in cancer cells involves the induction of apoptosis and the inhibition of key oncogenic signaling pathways.[4][5]

Hypothesized Signaling Pathway Inhibition

A potential mechanism involves the activation of the p53 tumor suppressor pathway, leading to the upregulation of pro-apoptotic proteins like Bax and subsequent activation of caspases.[4] Concurrently, it may inhibit pro-survival pathways such as the Wnt/ β -catenin pathway. The inhibition of this pathway would prevent the translocation of β -catenin to the nucleus, thereby downregulating the expression of target genes involved in cell proliferation and survival.

Hypothesized Anticancer Signaling Pathway



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Caption: Hypothesized mechanism of anticancer action.

Conclusion

4-(3-Bromophenyl)piperidine represents a chemical scaffold with significant potential for the development of novel therapeutics. While direct biological data for this specific compound is emerging, the extensive research on related piperidine derivatives strongly suggests promising avenues for investigation, particularly in the fields of oncology and enzyme inhibition. The synthetic accessibility and the established biological relevance of the piperidine core make **4-**

(3-Bromophenyl)piperidine a compelling candidate for further research and development. This guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic utility of this and related compounds.

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- To cite this document: BenchChem. [A Technical Guide to 4-(3-Bromophenyl)piperidine: Synthesis, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1342875#4-3-bromophenyl-piperidine-cas-number-and-molecular-formula]

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